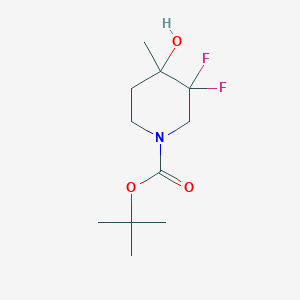

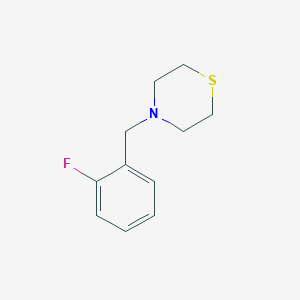

![molecular formula C8H7ClN2O2 B2495257 Imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride CAS No. 1417636-85-1](/img/structure/B2495257.png)

Imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine derivatives has been a significant area of research. Efficient methods for synthesizing imidazo[1,5-a]pyridine-1-carboxylic acids have been developed, leveraging reactions of 2-(aminomethyl)pyridine with acyl chlorides followed by treatment with trifluoroacetic anhydride and subsequent haloform cleavage to achieve high yields (Tverdiy et al., 2016). Additionally, a one-pot synthesis approach starting from carboxylic acids and 2-methylaminopyridines using propane phosphoric acid anhydride has been reported, showcasing the versatility of methods in introducing various substituents at key positions of the imidazo[1,5-a]pyridine ring (Crawforth & Paoletti, 2009).

Molecular Structure Analysis

The molecular structure of imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride and its derivatives has been extensively studied to understand their stability and reactivity. The imidazo[1,5-a]pyridine skeleton provides a stable platform for the generation of N-heterocyclic carbenes, which are pivotal in various chemical reactions and offer insights into the compound's chemical behavior (Alcarazo et al., 2005).

Chemical Reactions and Properties

Imidazo[1,5-a]pyridine derivatives engage in a wide array of chemical reactions, underscoring their chemical diversity and applicability. For instance, they can undergo three-component reactions with aldehydes and dimethyl acetylenedicarboxylate or allenoates, highlighting their utility in organic synthesis and the development of fully substituted furans (Pan et al., 2010).

Applications De Recherche Scientifique

Chemical Structure and Medicinal Chemistry

Imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride is a derivative of the imidazo[1,5-a]pyridine scaffold, known for its diverse bioactive molecules and significant role in medicinal chemistry. This class of compounds, including imidazo[1,5-a]pyridine derivatives, has garnered attention for their therapeutic potential and versatility in drug development. Imidazo[1,5-a]pyridine and its derivatives, such as imidazo[1,2-b]pyridazine, have been explored for various pharmacological applications due to their unique structure-activity relationships (SAR) and the ability to modulate different biological targets. The extensive review by Garrido et al. (2021) highlights the importance of this scaffold in medicinal chemistry, tracing its application from 1966 to the present, and underscores its potential in developing novel compounds with enhanced pharmacokinetic profiles and efficacy (Garrido et al., 2021).

Synthetic and Medicinal Potential

The synthesis and applications of imidazo[1,2-a]pyrimidines and related compounds have been extensively reviewed, covering literature from 2000 to 2021. These derivatives exhibit a wide range of biological activities, further demonstrating the versatility and significance of the imidazo[1,5-a]pyridine core in drug discovery and development. Kobak and Akkurt (2022) discuss the synthetic strategies, biological applications, and secondary uses of these compounds, such as corrosion inhibition, showcasing the scaffold's multifaceted utility in scientific research (Kobak & Akkurt, 2022).

Heterocyclic N-oxide Derivatives

Heterocyclic N-oxide derivatives, including those synthesized from imidazole and related scaffolds, have been highlighted for their importance in organic synthesis, catalysis, and medicinal applications. These compounds have shown potential in various areas, including the formation of metal complexes, catalyst design, asymmetric synthesis, and the development of drugs with anticancer, antibacterial, and anti-inflammatory activities. The review by Li et al. (2019) emphasizes the relevance of these derivatives in advancing chemistry and drug development, offering insights into their potential applications and benefits in medical and organic chemistry (Li et al., 2019).

Safety And Hazards

Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

Orientations Futures

Imidazo[1,5-a]pyridine and its derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Propriétés

IUPAC Name |

imidazo[1,5-a]pyridine-7-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2.ClH/c11-8(12)6-1-2-10-5-9-4-7(10)3-6;/h1-5H,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBDLQRXRXJREC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NC=C2C=C1C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

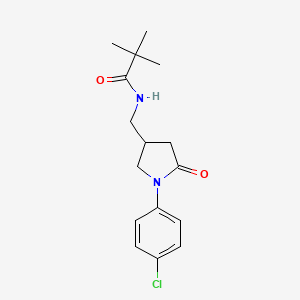

![5a,6,8,8a-tetrahydro-10H-thieno[3,2-d]thieno[3',4':4,5][1,3]thiazolo[3,2-a]pyrimidin-10-one 7,7-dioxide](/img/structure/B2495181.png)

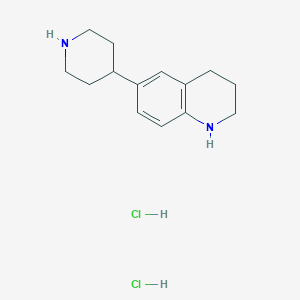

![3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2495186.png)

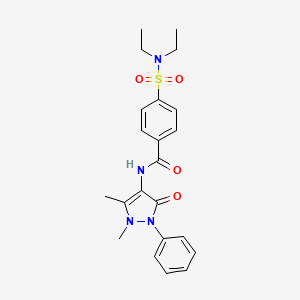

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2495188.png)

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2495193.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorophenethyl)oxalamide](/img/structure/B2495197.png)